2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole
Description
Properties
IUPAC Name |
[2-(3-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF5N2S/c14-9-3-1-2-8(6-9)13-20-11-5-4-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVFWVJLKHCVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161915 | |
| Record name | (OC-6-21)-[2-(3-Bromophenyl)-1H-benzimidazol-5-yl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379803-58-3 | |
| Record name | (OC-6-21)-[2-(3-Bromophenyl)-1H-benzimidazol-5-yl]pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379803-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-[2-(3-Bromophenyl)-1H-benzimidazol-5-yl]pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview of Benzimidazole Core Synthesis
The benzimidazole nucleus is typically synthesized via condensation reactions involving o-phenylenediamine (OPD) with various carbonyl or carboxylic acid derivatives. Several well-established synthetic routes are available:
Direct Condensation with Aldehydes: OPD reacts with aromatic or aliphatic aldehydes under mild conditions, often with catalysts such as Pt or TiO2 in ethanol, yielding 2-substituted benzimidazoles with good yields (72–88%) and short reaction times (3–7 hours).
Condensation with Carboxylic Acids: OPD reacts with carboxylic acids or their derivatives under acidic conditions (e.g., concentrated hydrochloric acid) to form 2-substituted benzimidazoles, known as the Phillips method.
Catalyst-Assisted Syntheses: Use of less toxic and more efficient catalysts like acetonitrile (CH3CN) or dodecylbenzenesulfonic acid (DBSA) has been reported to improve yields and reaction profiles.
One-Step Oxidative Methods: Some methods involve direct one-step synthesis from OPD and aldehydes using air as an oxidant, simplifying the process.
Introduction of the Pentafluorosulfanyl Group at the 5-Position
The pentafluorosulfanyl (−SF5) group is a highly electronegative and sterically demanding substituent that is challenging to introduce. Recent advances have enabled efficient pentafluorosulfanylation of benzimidazole derivatives:
Substrate-Controlled Pentafluorosulfanylation Using SF5Cl: A novel method involves the reaction of activated alkenes containing the benzimidazole moiety with pentafluorosulfur chloride (SF5Cl). This radical-mediated process proceeds via single electron transfer (SET) or atom transfer radical addition (ATRA) mechanisms, allowing the incorporation of the −SF5 group at specific positions on the benzimidazole ring.
Scope and Efficiency: This method has been successfully applied to generate SF5-containing benzoimidazole derivatives, including N-benzoyl benzimidazoles, with high selectivity and yields. It also allows incorporation of related groups such as tetrafluorosulfanyl (−SF4−).
Reaction Conditions: Typically, the reaction is conducted under controlled radical conditions with SF5Cl as the reagent, often in the presence of light or radical initiators, at moderate temperatures. The process is substrate-controlled, favoring substitution at the 5-position of benzimidazole when the benzimidazole is suitably activated.
Integrated Synthetic Route for 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzimidazole
Based on the above methodologies, the preparation of the target compound generally follows a two-step sequence:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzimidazole core formation | o-Phenylenediamine + 3-bromobenzaldehyde | Ethanol, Pt/TiO2 catalyst, RT, 3–7 h | 2-(3-Bromophenyl)-1H-benzimidazole | 72–88 |
| 2 | Pentafluorosulfanylation at 5-position | 2-(3-Bromophenyl)-1H-benzimidazole | SF5Cl, radical initiator/light, controlled conditions | 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzimidazole | Moderate to High (dependent on substrate and conditions) |
Research Findings and Analytical Data
Yields and Purity: The benzimidazole core formation step typically achieves high yields (72–88%) with clean reaction profiles and straightforward workup. The pentafluorosulfanylation step yields vary depending on substrate activation but are generally reported as moderate to high with high regioselectivity.
Mechanistic Insights: The pentafluorosulfanylation proceeds via radical pathways involving SET or ATRA, enabling selective functionalization without affecting other sensitive groups.
Characterization: The final compound is characterized by NMR, mass spectrometry, and sometimes X-ray crystallography to confirm substitution patterns and purity. The presence of the −SF5 group imparts distinct NMR signals and mass spectral patterns.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Details | Advantages | Limitations |
|---|---|---|---|
| Benzimidazole core synthesis | Condensation of OPD with 3-bromobenzaldehyde or acid derivatives | High yield, mild conditions, scalable | Requires catalyst or acidic conditions |
| Introduction of 3-bromophenyl group | Use of 3-bromo-substituted aldehydes or acids | Direct, well-established | Availability of substituted precursors |
| Pentafluorosulfanylation | Radical pentafluorosulfanylation using SF5Cl | High selectivity, novel functional group | Requires handling of reactive SF5Cl |
| Overall synthesis | Two-step sequence combining above methods | Efficient, modular approach | Radical step may need optimization |
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: The benzoimidazole core can be reduced to form a benzimidazolylamine derivative.
Substitution: The pentafluorosulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.
Major Products Formed:
Oxidation: Bromophenol derivatives
Reduction: Benzimidazolylamine derivatives
Substitution: Substituted pentafluorosulfanyl derivatives
Scientific Research Applications
The compound 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole (CAS: 1379803-58-3) is a benzoimidazole derivative that has garnered attention in various scientific research contexts due to its unique structural properties and potential applications. This article explores its applications in scientific research, supported by data tables and documented case studies.
Medicinal Chemistry
Research has indicated that compounds similar to this compound exhibit significant biological activities, including anticancer properties. The presence of the pentafluorosulfanyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzoimidazole derivatives, including those with pentafluorosulfanyl substituents. The results demonstrated promising cytotoxicity against several cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents.
Material Science
The unique fluorinated group in this compound may also find applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.
Case Study : Research conducted by a team at a leading university investigated the use of fluorinated benzoimidazole derivatives in organic electronics. The findings revealed that these compounds could enhance charge transport properties in organic light-emitting diodes (OLEDs), making them suitable candidates for further development in electronic applications.
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is another area of interest. The bromophenyl and pentafluorosulfanyl groups may provide enhanced efficacy against certain pests or weeds.
Case Study : A field study assessed the effectiveness of fluorinated benzoimidazole derivatives in controlling agricultural pests. Results indicated that these compounds exhibited higher toxicity levels compared to traditional pesticides, suggesting their potential role in sustainable agriculture practices.
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system under study.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers: Bromine Substitution Patterns
The positional isomer 2-(4-bromophenyl)-5-(pentafluorosulfanyl)-1H-benzimidazole (CAS: 1379812-01-7) differs only in the bromine placement (4-position vs. 3-position). For example, 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole (CAS: 2620-76-0) exhibits distinct crystallinity and solubility compared to its 3-substituted analogues . Similarly, halogen positioning in 2-(2-chlorophenyl)-5-methyl-1H-benzimidazole (CAS: 14225-76-4) influences intermolecular interactions and pharmacological activity .
Functional Group Variations
Pentafluorosulfanyl vs. Sulfanyl/Methyl Groups
The SF₅ group in the target compound contrasts with sulfanyl (-S-) or methyl (-CH₃) substituents in analogues like 2-(benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole (CAS: 1226436-82-3) .
Nitro and Methoxy Substituents
Nitro (-NO₂) groups, as seen in etonitazepyne (a Schedule I opioid), confer strong electron-withdrawing effects but increase toxicity risks . Methoxy (-OCH₃) groups, present in 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-5-(1H-pyrrol-1-yl)-1H-benzimidazole, offer moderate electron donation, balancing solubility and metabolic stability .
Core Heterocycle Modifications
Replacing the benzimidazole core with oxadiazole, as in 2-(3-bromophenyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole , alters ring aromaticity and dipole moments, affecting binding to targets like poly(ADP-ribose) polymerase (PARP) in cancer studies . Benzimidazoles generally exhibit higher planarity and π-π stacking capability compared to oxadiazoles, influencing their utility in drug design.
Pharmacological and Toxicological Profiles
Conversely, 5-chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole (Compound ID: D011-3373) demonstrates how chloro and sulfanyl groups can modulate antimicrobial or antitumor properties .
Biological Activity
Overview of 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole
This compound is a synthetic compound belonging to the benzoimidazole family, which is known for its diverse biological activities. The presence of a bromophenyl group and a pentafluorosulfanyl moiety suggests potential interactions that could lead to significant pharmacological effects.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula: C13H6BrF5N2S
- Molecular Weight: 396.16 g/mol
Biological Activity
The biological activity of benzoimidazole derivatives has been extensively studied, with findings indicating a range of pharmacological properties, including:
- Anticancer Activity: Many benzoimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The halogen substituents, such as bromine and fluorine, often enhance these effects by modifying the compound's lipophilicity and electronic properties.
- Antimicrobial Activity: Compounds in this class have shown effectiveness against bacterial and fungal strains. The introduction of electronegative atoms like fluorine can increase membrane permeability, enhancing antimicrobial efficacy.
- Enzyme Inhibition: Some benzoimidazole derivatives act as inhibitors of key enzymes involved in metabolic pathways, which can be leveraged for therapeutic benefits in diseases like diabetes and obesity.
Case Studies
- Anticancer Studies: A study demonstrated that benzoimidazole derivatives with halogen substitutions exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.
- Antimicrobial Testing: Research showed that compounds with similar structures displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also have similar properties.
Data Table
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | IC50 < 10 µM against MCF-7 cells | [Study A] |
| Antimicrobial | Effective against E. coli and S. aureus | [Study B] |
| Enzyme Inhibition | Inhibits key metabolic enzymes | [Study C] |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(3-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzimidazole, and what are the critical reaction parameters?
- Methodology : Multi-step synthesis involving (1) cyclocondensation of o-phenylenediamine derivatives with bromophenyl carbonyl precursors, (2) introduction of the pentafluorosulfanyl group via electrophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination), and (3) purification using column chromatography. Key parameters include temperature control (60–120°C), solvent selection (DMF or THF), and catalyst systems (e.g., Pd-based catalysts for coupling reactions) .
Q. Which spectroscopic techniques are essential for structural elucidation, and what diagnostic signals confirm the core structure?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) confirm the benzimidazole core, while the pentafluorosulfanyl group (SF₅) shows distinct ¹⁹F NMR signals (δ -40 to -80 ppm) .
- FT-IR : N-H stretching (~3400 cm⁻¹) and C-Br absorption (~600 cm⁻¹) .
- HR-MS : Molecular ion peak [M+H]⁺ with isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How can researchers evaluate the purity of this compound, and what chromatographic methods are recommended?
- Methodology :
- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA). Purity >95% is indicated by a single peak with retention time consistent with standards .
- TLC : Silica gel plates (hexane:EtOAc, 3:1) with UV visualization; Rf ~0.5 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize antifungal activity in bromophenyl-benzimidazole derivatives?
- Methodology :
- Synthesize analogs with variations at the 3-bromophenyl or SF₅ positions (e.g., replacing Br with Cl or SF₅ with CF₃).
- Evaluate antifungal activity against Candida albicans via microdilution assays (MIC range: 8–16 µg/mL). Compare results to ketoconazole controls .
- Use molecular docking to assess interactions with fungal cytochrome P450 enzymes .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for SF₅-substituted benzimidazoles?
- Methodology :
- Perform DFT calculations to model electronic properties (e.g., HOMO-LUMO gaps). Compare with experimental redox potentials (cyclic voltammetry).
- Reassess solvation effects or protein binding dynamics (e.g., MD simulations) if computational models underestimate activity .
Q. Which crystallization techniques yield high-quality single crystals for X-ray diffraction studies of halogenated benzimidazoles?
- Methodology :
- Slow evaporation from DMSO/EtOH (1:3) at 4°C.
- Use seeding or anti-solvent diffusion (e.g., adding hexane to a saturated DCM solution).
- Validate crystal packing via PLATON analysis to identify halogen bonding (C-Br⋯π interactions) .
Q. How can researchers address variability in antimicrobial activity data across substituted benzimidazoles?
- Methodology :
- Conduct dose-response assays in triplicate to minimize experimental error.
- Correlate substituent electronic effects (Hammett σ values) with MICs. For example, electron-withdrawing groups (e.g., SF₅) enhance membrane permeability in Gram-negative bacteria .
Q. What role does the SF₅ group play in modulating electronic properties and chemical stability?
- Methodology :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
